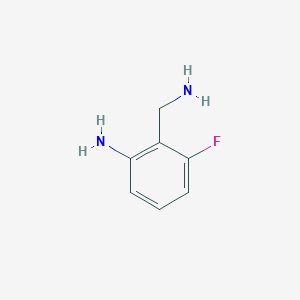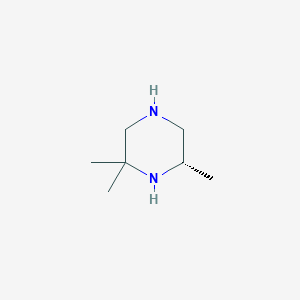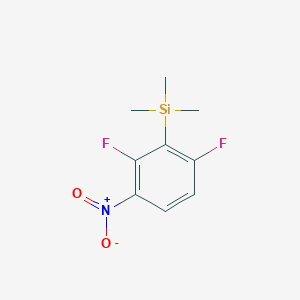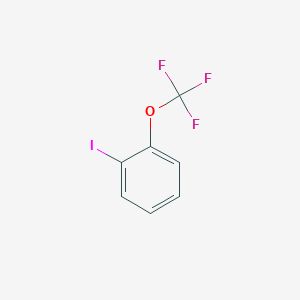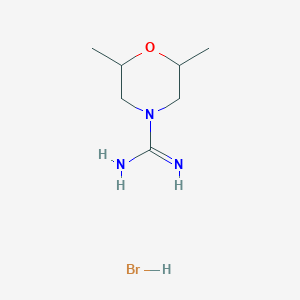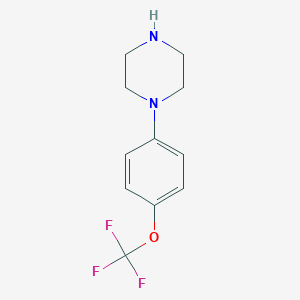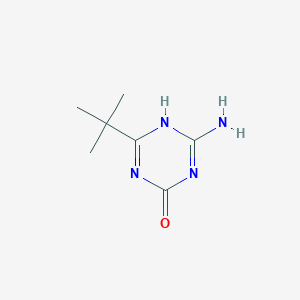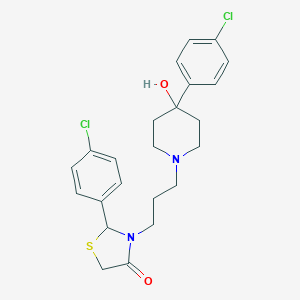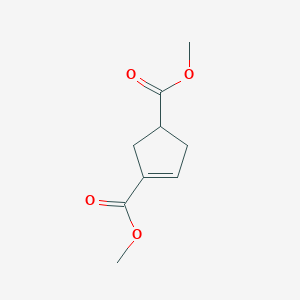
5-Nitrosopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitrosopyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrimidine family of compounds, which are important building blocks of DNA and RNA. In
Mechanism of Action
The mechanism of action of 5-Nitrosopyrimidine is not fully understood. However, it is believed that the compound works by inhibiting the growth of bacteria and cancer cells. This inhibition is thought to occur through the disruption of DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and cancer cells, as well as induce cell death in these cells. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Nitrosopyrimidine in lab experiments is its well-established synthesis method. Additionally, the compound has been extensively studied, making it a reliable candidate for scientific research. However, there are also limitations to using this compound in lab experiments. For example, the compound may have toxic effects on certain cells, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 5-Nitrosopyrimidine. One potential area of research is the development of new antibiotics based on the compound's antimicrobial properties. Additionally, further research is needed to fully understand the mechanism of action of this compound. This understanding could lead to the development of new cancer treatments and other medical therapies. Finally, research is needed to explore the potential toxic effects of this compound on certain cells, which could help to identify its limitations for use in lab experiments.
Conclusion
In conclusion, this compound is a promising compound for scientific research. Its well-established synthesis method and extensive scientific study make it a reliable candidate for use in lab experiments. Additionally, the compound's antimicrobial and antitumor properties make it a potential candidate for the development of new medical therapies. Further research is needed to fully understand the compound's mechanism of action and potential limitations.
Synthesis Methods
The synthesis of 5-Nitrosopyrimidine involves the reaction of pyrimidine with nitrous acid. This reaction results in the formation of this compound, which can be purified using standard laboratory techniques. The synthesis method of this compound is well-established and has been used in numerous scientific studies.
Scientific Research Applications
5-Nitrosopyrimidine has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties, making it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to have antitumor properties, making it a potential candidate for the development of new cancer treatments.
properties
CAS RN |
180799-04-6 |
|---|---|
Molecular Formula |
C4H3N3O |
Molecular Weight |
109.09 g/mol |
IUPAC Name |
5-nitrosopyrimidine |
InChI |
InChI=1S/C4H3N3O/c8-7-4-1-5-3-6-2-4/h1-3H |
InChI Key |
YZFUAIWTNMWSEP-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=N1)N=O |
Canonical SMILES |
C1=C(C=NC=N1)N=O |
synonyms |
Pyrimidine, 5-nitroso- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)


